Home > Products > Screening Compounds P45723 > N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride
N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride -

N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride

Catalog Number: EVT-5274724
CAS Number:
Molecular Formula: C13H11ClN2O3
Molecular Weight: 278.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It functions by improving the chloride channel function of the cystic fibrosis transmembrane conductance regulator (CFTR). []
  • Relevance: While Ivacaftor does not share the same core structure as N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride, it belongs to the same class of CFTR potentiators, highlighting a shared therapeutic target and potential functional similarities. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

  • Compound Description: This compound is an investigational corrector drug being studied for the treatment of cystic fibrosis. It aims to improve the cellular processing of the ∆F508-CFTR protein. []
  • Relevance: This compound exhibits structural similarities to N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride. Both compounds contain the 1,3-benzodioxole moiety, suggesting a potential for shared pharmacophoric features and biological activity. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) carboxamide

  • Compound Description: This compound is another investigational corrector drug under development for cystic fibrosis. Like the previous compound, it is designed to enhance the cellular processing of the ∆F508-CFTR protein. []
  • Relevance: Similar to N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride, this compound also features the 1,3-benzodioxole group. This shared structural element points towards a potential for overlapping pharmacological profiles. []

(+/-)-8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT)

  • Compound Description: 8-OH-DPAT is a research compound known for its agonist activity at both 5-HT1A and 5-HT7 receptors. It has been used extensively to study the role of these receptors in various physiological processes. [, , , ]
  • Relevance: While not structurally similar, 8-OH-DPAT's agonist activity at the 5-HT1A receptor connects it to N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride, as research suggests this compound may interact with the serotonergic system. []

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635)

  • Compound Description: WAY-100635 is a highly selective antagonist of the 5-HT1A receptor. It is often used in research to investigate the physiological and behavioral effects of blocking this receptor subtype. [, , , , ]
  • Relevance: Although structurally dissimilar to N-2-pyridinyl-1,3-benzodioxole-5-carboxamide hydrochloride, WAY-100635's specific antagonism of the 5-HT1A receptor provides a contrasting pharmacological profile to 8-OH-DPAT, highlighting the complex interplay of agonists and antagonists in modulating this receptor system. []

Properties

Product Name

N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride

IUPAC Name

N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide;hydrochloride

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

InChI

InChI=1S/C13H10N2O3.ClH/c16-13(15-12-3-1-2-6-14-12)9-4-5-10-11(7-9)18-8-17-10;/h1-7H,8H2,(H,14,15,16);1H

InChI Key

FYLMQFWBVPFFPL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=N3.Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=N3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.